molecular formula C10H17NO B14078982 Cyclohexanone, 2-(2-methylpropylidene)-, oxime CAS No. 101511-85-7

Cyclohexanone, 2-(2-methylpropylidene)-, oxime

Cat. No.: B14078982
CAS No.: 101511-85-7
M. Wt: 167.25 g/mol
InChI Key: AOSYZHCKDAOUQW-UHFFFAOYSA-N
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Description

Cyclohexanone, 2-(2-methylpropylidene)-, oxime is an organic compound with the molecular formula C10H16O. It is a derivative of cyclohexanone, where the oxime group is attached to the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanone, 2-(2-methylpropylidene)-, oxime can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalysts and reaction monitoring techniques helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-(2-methylpropylidene)-, oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexanone, 2-(2-methylpropylidene)-, oxime has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of cyclohexanone, 2-(2-methylpropylidene)-, oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate enzyme activity and receptor binding is of particular interest .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanone oxime
  • 2-(2-Methylpropylidene)cyclohexanone
  • Cyclohexanone, 2-(2-methylpropylidene)-

Uniqueness

Cyclohexanone, 2-(2-methylpropylidene)-, oxime stands out due to its unique structural features and reactivity.

Properties

CAS No.

101511-85-7

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

N-[2-(2-methylpropylidene)cyclohexylidene]hydroxylamine

InChI

InChI=1S/C10H17NO/c1-8(2)7-9-5-3-4-6-10(9)11-12/h7-8,12H,3-6H2,1-2H3

InChI Key

AOSYZHCKDAOUQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=C1CCCCC1=NO

Origin of Product

United States

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